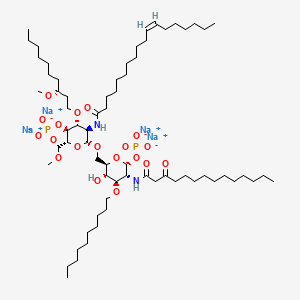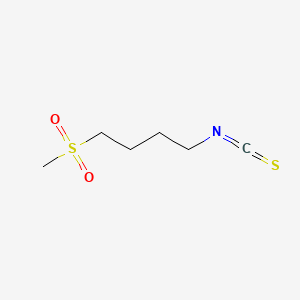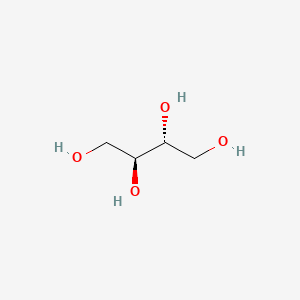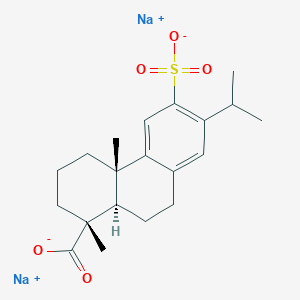![molecular formula C22H18N2O5 B1671134 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid CAS No. 693241-54-2](/img/structure/B1671134.png)
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid
Übersicht
Beschreibung
“2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid” is a compound with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two benzoyl groups, an amino group, and a methoxy group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its relative lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 105 Ų .Wissenschaftliche Forschungsanwendungen
1. Derivatization for Fluorescence Detection
The compound has been utilized as a derivatization reagent for hydroxyl and amino groups, facilitating their detection in chromatography. Specifically, reagents derived from phthalimidylbenzoic acid, related to 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid, have shown effectiveness in forming strongly fluorescent derivatives for compounds having hydroxyl and/or amino groups. This application is significant in analytical chemistry for separating compounds through thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
2. Doping Polyaniline
In polymer science, substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This application demonstrates the role of benzoic acid derivatives in modifying the electrical properties of polymers, as observed in the conductivity variations of polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).
3. Synthesis of Heterocyclic Compounds
The compound has applications in the synthesis of heterocyclic compounds, especially in the creation of isocoumarin derivatives exhibiting solid-state fluorescence. This involves the oxidative coupling of similar 2-amino- and 2-hydroxybenzoic acids with internal alkynes, demonstrating its utility in organic synthesis and material science (Shimizu, Hirano, Satoh, & Miura, 2009).
Eigenschaften
IUPAC Name |
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZRJRJYVMXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)


